molecular formula C4H3Br2N3 B113111 2-Amino-4,6-dibromopyrimidine CAS No. 856973-26-7

2-Amino-4,6-dibromopyrimidine

Cat. No. B113111
M. Wt: 252.89 g/mol
InChI Key: SJGGFMZIJOFJAA-UHFFFAOYSA-N
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Description

2-Amino-4,6-dibromopyrimidine is a chemical compound with the molecular formula C4H3Br2N3. It has a molecular weight of 252.9 . It is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of polysubstituted pyrimidines, such as 2-Amino-4,6-dibromopyrimidine, has been reported from related 2-amino-4,6-dichloropyrimidines via the Suzuki cross-coupling reaction . Another method involves the preparation of novel 2-aminopyrimidine derivatives from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates, via five steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .


Molecular Structure Analysis

The InChI code for 2-Amino-4,6-dibromopyrimidine is 1S/C4H3Br2N3/c5-2-1-3(6)9-4(7)8-2/h1H,(H2,7,8,9) . The crystallographic information of the grown single crystal was collected by the single X-ray diffraction analysis .


Chemical Reactions Analysis

Aromatic nucleophilic substitution reaction products on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde have been reported. The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions .


Physical And Chemical Properties Analysis

2-Amino-4,6-dibromopyrimidine is a solid compound . The compound is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

1. Anti-Inflammatory Applications

  • Summary of Application: Pyrimidines, including 2-Amino-4,6-dibromopyrimidine, display a range of pharmacological effects including anti-inflammatory activities . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
  • Methods of Application: The synthesis of polysubstituted pyrimidines was reported from the related 2-amino-4,6-dichloropyrimidines via the Suzuki cross-coupling reaction .
  • Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

2. Nonlinear Optical (NLO) Applications

  • Summary of Application: New organic single crystals of 2-amino-4,6-dimethylpyrimidinium trifluoroacetate (AMPTF) were grown for nonlinear optical (NLO) applications .
  • Methods of Application: The AMPTF crystals were grown using the slow evaporation solution technique . The crystallographic information of the grown single crystal was collected by the single X-ray diffraction analysis .
  • Results or Outcomes: The third-order nonlinear optical property of the AMPTF crystal was measured from the Z-scan technique . The results support that the AMPTF single crystal is more suitable for electronic and optical domain applications .

3. Synthesis of Disubstituted Pyrimidines

  • Summary of Application: 2-Amino-4,6-dibromopyrimidine is used as a starting reagent for the synthesis of disubstituted pyrimidines .
  • Methods of Application: The synthesis involves tandem amination and Suzuki-Miyaura cross-coupling .
  • Results or Outcomes: The method provides an efficient way to synthesize disubstituted pyrimidines .

4. Antiviral Applications

  • Summary of Application: 2-Amino-4,6-dichloropyrimidine has been found to inhibit the replication of a broad range of viruses such as members of the Herpes, Picorna, and Pox groups . It prevents the maturation of viral particles as viral proteins synthesized in the presence of this compound were not assembled into new virions .
  • Methods of Application: The exact method of application is not specified in the source, but it typically involves administering the compound to cells infected with the virus .
  • Results or Outcomes: The compound has shown promising results in inhibiting viral replication, representing a unique and very attractive mechanism of action for new antiviral drugs .

5. Inhibition of Nitric Oxide Production

  • Summary of Application: 2-Amino-4,6-dichloropyrimidines have been found to inhibit immune-activated nitric oxide production . This could potentially be used to regulate inflammatory responses in the body .
  • Methods of Application: The compounds were tested in mouse peritoneal cells using the in vitro nitric oxide (NO) assay .
  • Results or Outcomes: Irrespective of the substituent at the 5 position, 2-amino-4,6-dichloropyrimidines inhibited immune-activated NO production . The most effective was 5-fluoro-2-amino-4,6-dichloropyrimidine with an IC 50 of 2 µM .

6. Synthesis of Pyrimidine-Based Compound Precursors

  • Summary of Application: 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde can undergo unexpected aromatic nucleophilic substitution reaction products, leading to the synthesis of pyrimidine-based compound precursors of N-heterocyclic systems .
  • Methods of Application: The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions, due to the influence of structural factors of the starting pyrimidine and a high concentration of alkoxide ions .
  • Results or Outcomes: This method allows the building of pyrimidine-based compound precursors of N-heterocyclic systems .

Safety And Hazards

The safety information for 2-Amino-4,6-dibromopyrimidine indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4,6-dibromopyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Br2N3/c5-2-1-3(6)9-4(7)8-2/h1H,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJGGFMZIJOFJAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1Br)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70603941
Record name 4,6-Dibromopyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70603941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4,6-dibromopyrimidine

CAS RN

856973-26-7
Record name 4,6-Dibromopyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70603941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DRV GOLDING, AE SENEAR - The Journal of Organic Chemistry, 1947 - ACS Publications
The introduction of bromine into the 4 or 6 position of the pyrimidine nucleus has been reported in only one case, that of the preparation of 2, 4, 5, 6-tetra-bromopyrimidine, by the …
Number of citations: 9 pubs.acs.org

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